(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride
CAS No.: 1286208-10-3
Cat. No.: VC4077938
Molecular Formula: C10H12ClFN2O3
Molecular Weight: 262.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286208-10-3 |
|---|---|
| Molecular Formula | C10H12ClFN2O3 |
| Molecular Weight | 262.66 |
| IUPAC Name | (3R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m1./s1 |
| Standard InChI Key | GZDMJISBKJVZFO-OGFXRTJISA-N |
| Isomeric SMILES | C1CNC[C@@H]1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl |
| SMILES | C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl |
| Canonical SMILES | C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 2-fluoro-6-nitrophenoxy group. The (R) configuration at the 3-position confers stereochemical specificity, which is critical for its biological interactions and synthetic utility. The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions in aqueous or partially aqueous media .
Key Structural Features:
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Molecular Formula: C₁₀H₁₂ClFN₂O₃
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IUPAC Name: (3R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine hydrochloride
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for the pyrrolidine ring protons appear between δ 2.1–3.5 ppm, while aromatic protons from the 2-fluoro-6-nitrophenyl group resonate at δ 7.2–8.1 ppm.
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¹³C NMR: The nitro group (C-NO₂) exhibits a characteristic peak near δ 150 ppm, and the fluorinated carbon (C-F) appears at δ 160–165 ppm .
Infrared (IR) Spectroscopy:
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Strong absorption bands at 1,520 cm⁻¹ (asymmetric NO₂ stretch) and 1,340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group. A C-F stretch is observed at 1,100–1,250 cm⁻¹ .
Mass Spectrometry (MS):
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The molecular ion peak [M+H]⁺ is detected at m/z 263.1, with fragmentation patterns consistent with loss of HCl (Δ m/z 36) and NO₂ (Δ m/z 46) .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis typically involves a multi-step sequence starting from 2-fluoro-6-nitrophenol and a pyrrolidine precursor. A representative pathway includes:
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Alkylation of 2-Fluoro-6-Nitrophenol:
Reaction with a pyrrolidine derivative (e.g., 3-chloropyrrolidine) under basic conditions (K₂CO₃ or NaOH) yields the phenoxy-pyrrolidine intermediate . -
Resolution of Enantiomers:
Chiral chromatography or enzymatic resolution separates the (R) and (S) enantiomers. The (R) enantiomer is isolated with >99% enantiomeric excess (ee) using amylose-based chiral stationary phases . -
Salt Formation:
Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity and stability .
Optimization Challenges
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Nitro Group Reactivity: Competing reduction or decomposition of the nitro group during synthesis necessitates controlled reaction conditions (e.g., low temperature, inert atmosphere) .
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Stereochemical Purity: Kinetic resolution techniques or asymmetric catalysis are required to avoid racemization, particularly during alkylation .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in Water | 12–15 mg/mL (25°C) |
| Melting Point | 198–202°C (decomposes) |
| logP (Octanol-Water) | 1.2 ± 0.3 |
The compound exhibits moderate hydrophilicity due to the hydrochloride salt, facilitating its use in polar solvents. It is stable under ambient conditions but degrades upon prolonged exposure to light or temperatures >200°C, releasing NOₓ and HF gases .
Reactivity Profile
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding (R)-3-(2-fluoro-6-aminophenoxy)pyrrolidine, a precursor for further functionalization .
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Electrophilic Substitution: The fluorine atom directs electrophiles (e.g., nitronium ions) to the meta position relative to the phenoxy group .
Applications in Pharmaceutical Research
Intermediate in Antitubercular Agents
The compound’s nitroimidazole-like structure aligns with scaffolds used in tuberculosis therapeutics. Derivatives of (R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine have shown promise in inhibiting Mycobacterium tuberculosis growth by targeting nitroreductase-activated prodrugs .
Radiopharmaceutical Synthesis
The fluorine-18 isotopologue (¹⁸F-labeled analog) is explored for positron emission tomography (PET) imaging. The ²-fluoro substituent enables facile ¹⁸F incorporation via nucleophilic aromatic substitution, targeting biomarkers in neurodegenerative diseases .
| GHS Hazard | Code | Precautions |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Risk | H335 | Employ fume hoods |
Disposal Considerations
Incinerate at >1,000°C with alkaline scrubbers to neutralize HCl and HF emissions. Aqueous wastes require pretreatment with reducing agents (e.g., NaHSO₃) to degrade nitro groups .
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